N-Allyl-2-(allyloxy)-5-aminobenzamide
Description
Properties
CAS No. |
30509-58-1 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-amino-2-prop-2-enoxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C13H16N2O2/c1-3-7-15-13(16)11-9-10(14)5-6-12(11)17-8-4-2/h3-6,9H,1-2,7-8,14H2,(H,15,16) |
InChI Key |
HHIFWYWJNCLVIN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=C(C=CC(=C1)N)OCC=C |
Origin of Product |
United States |
Preparation Methods
Four-Step Synthesis from 2-Allylphenol
A notable and well-documented synthesis route involves a four-step sequence starting from 2-allylphenol, as described in a recent peer-reviewed study:
| Step | Reaction | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Nitration | HNO3/H2SO4 (sulfonitric mixture), 0 °C, 30 min | 2-Allyl-6-nitrophenol | 15 |
| 2 | Selective Bromination | N-Bromosuccinimide (NBS) | 2-Allyl-4-bromo-6-nitrophenol | 72 |
| 3 | Allylation of Phenol | Allyl bromide, K2CO3, acetone, reflux, 1 h | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | 77 |
| 4 | Reduction of Nitro Group | Zn, NH4Cl, EtOH/H2O, reflux, 1 h | 3-Allyl-2-(allyloxy)-5-bromoaniline | 98 |
- The initial nitration step yields two isomers, with the desired 2-allyl-6-nitrophenol isolated in 15% yield.
- Bromination is regioselective, targeting the 4-position relative to the phenol.
- Allylation uses standard Williamson ether synthesis conditions.
- Nitro group reduction is efficiently achieved with zinc and ammonium chloride, yielding the amino derivative with excellent yield.
- Final product isolation involves silica gel column chromatography ensuring high purity.
This method is notable for its simplicity, mild conditions, and good to excellent yields after the first step.
Amide Formation from Carboxylic Acid or Ester Intermediates
To obtain the benzamide functionality, the amino-substituted intermediate can be converted into the corresponding benzamide via amide bond formation. Literature on related compounds indicates the following approaches:
- Esterification of carboxylic acids using thionyl chloride and methanol to form methyl esters.
- Allylation of phenolic hydroxyl groups using allyl bromide under basic conditions.
- Reduction of nitro groups to amines.
- Conversion of carboxylic acids or esters to carboxamides employing mixed-anhydride methods with reagents such as isobutyl chloroformate and N-methylmorpholine to avoid N-acylation side reactions.
Although these steps are described for closely related compounds, the strategies are transferable to the preparation of N-Allyl-2-(allyloxy)-5-aminobenzamide.
Alternative Synthetic Routes and Considerations
- Claisen rearrangement has been used historically to install allyl groups onto phenols, but the direct allylation of phenolic hydroxyls followed by nitration and reduction offers a more straightforward route with better control over substitution patterns.
- Selective halogenation steps can be optimized by choice of halogenating agent and reaction conditions to improve regioselectivity.
- Reduction of nitro groups can be performed using various reducing agents; however, zinc and ammonium chloride provide mild and effective conditions compatible with allyl groups.
- Purification by flash chromatography is standard for isolating intermediates and final products with high purity.
Data Tables Summarizing Key Synthetic Steps
| Intermediate | Structure Description | Key Reagents | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2-Allyl-6-nitrophenol | Nitro group introduced ortho to allylphenol | HNO3/H2SO4 | Electrophilic aromatic substitution (nitration) | 15 | Mixture of isomers formed |
| 2-Allyl-4-bromo-6-nitrophenol | Bromine introduced meta to nitro group | NBS | Electrophilic aromatic substitution (bromination) | 72 | Selective bromination |
| 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | Phenol allylated to allyloxy ether | Allyl bromide, K2CO3 | Williamson ether synthesis | 77 | Reflux in acetone |
| 3-Allyl-2-(allyloxy)-5-bromoaniline | Nitro group reduced to amino | Zn, NH4Cl | Reduction | 98 | Mild conditions, high yield |
Research Discoveries and Insights
- The combination of allyl and amino groups on the benzene ring creates an electron-rich environment that can influence reactivity and selectivity in subsequent transformations.
- The use of mild reducing agents preserves the integrity of allyl groups, which are prone to polymerization or side reactions under harsh conditions.
- The synthetic route avoids the need for transition metal catalysts, making it more sustainable and cost-effective.
- The methodology allows for the introduction of further functional groups (e.g., bromine) that can serve as handles for cross-coupling reactions or other derivatizations.
- The overall synthetic strategy demonstrates the importance of stepwise functional group transformations with careful control of reaction conditions to achieve high regioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-(allyloxy)-5-aminobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and hydroxylamines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-Allyl-2-(allyloxy)-5-aminobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Allyl-2-(allyloxy)-5-aminobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Structural and Electronic Comparisons
- Substituent Effects: Allyloxy vs. Ethoxy: The allyloxy group in this compound introduces greater steric hindrance and lower coplanarity (dihedral angle ~87°) compared to ethoxy analogs, reducing π-electron delocalization and fluorescence intensity . Amino vs. Cyano: The 5-amino group in the target compound enhances hydrogen-bonding capacity, unlike the cyano group in N-(5-Cyanononan-5-yl)benzamide, which facilitates nitrile hydrolysis to α-amino acids .
- Synthetic Utility: Benzoylation of aminonitriles (e.g., ) is a common route for amino acid intermediates, whereas the target compound may require regioselective allylation of aminophenols. TFA-protected analogs () prioritize orthogonal protection for peptide synthesis, contrasting with the target’s unprotected amine.
- Biological Relevance: Benzoxazole derivatives () exhibit COX-2 inhibition, suggesting that the benzamide core in this compound could be modified for anti-inflammatory activity. Brominated analogs () highlight the role of halogenation in enhancing bioavailability and target binding in anticancer agents.
Physicochemical Properties
- Electron Density : The allyloxy group in the target compound shows minimal electron-withdrawing/donating effects, similar to vinylbenzyl groups, preserving the benzamide’s electronic structure .
- Solubility : Allyloxy and alkylamide groups (e.g., butyl in ) increase hydrophobicity compared to sulfonate-containing analogs ().
Q & A
Q. Critical Factors for Yield and Purity :
- Protection/deprotection strategies : For multi-step synthesis, temporary protection of the amine (e.g., using Boc groups) prevents undesired side reactions .
- Catalyst selection : Pd-C for nitro reduction offers higher yields (~85%) compared to SnCl₂ (~70%) but requires careful handling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H NMR :
- Allyloxy protons: Two doublets at δ 4.5–5.2 ppm (OCH₂CH₂CH₂) and a multiplet at δ 5.8–6.0 ppm (allyl CH₂=CH₂) .
- Amide NH: Broad singlet at δ 6.5–7.0 ppm (exchangeable with D₂O) .
- ¹³C NMR :
- Amide carbonyl at δ 165–170 ppm; allyl carbons (CH₂=CH₂) at δ 115–125 ppm .
- IR :
- Stretching bands for amide (C=O at ~1650 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) .
- Mass Spectrometry (MS) :
Advanced: What strategies optimize the regioselective reactivity of allyl groups in this compound for further derivatization?
Methodological Answer:
The allyl groups exhibit distinct reactivity:
Q. Experimental Design :
Thiol-ene Click Chemistry :
- React with thiols (e.g., thioglycolic acid) under UV light or radical initiators (e.g., AIBN) to functionalize the allyl groups .
Catalytic Cross-Coupling :
- Suzuki-Miyaura coupling of brominated allyl derivatives with aryl boronic acids using Pd(PPh₃)₄ .
Data Contradiction Note :
While allyl ethers typically undergo Claisen rearrangement, steric hindrance from the benzamide core may suppress this pathway, favoring alternative reactions like epoxidation .
Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reaction pathways of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. The allyloxy group shows higher electron density (HOMO ≈ -5.2 eV) than the N-allyl moiety (HOMO ≈ -6.1 eV) .
- Simulate transition states for Claisen rearrangement (activation energy ~25 kcal/mol) .
- Molecular Docking :
Validation :
Compare computational results with experimental kinetics (e.g., Arrhenius plots for rearrangement reactions) .
Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound in enzyme inhibition or anticancer studies?
Methodological Answer:
- Enzyme Inhibition Assays :
- Anticancer Screening :
Contradiction Note : While allyl groups enhance membrane permeability, their metabolic instability (e.g., oxidation by CYP450 enzymes) may reduce in vivo efficacy .
Advanced: How do structural modifications (e.g., halogen substitution) alter the physicochemical and biological properties of this compound?
Methodological Answer:
- Halogen Substitution at Position 5 :
- Chloro Derivative : Increases lipophilicity (logP +0.5) and enhances antimicrobial activity (MIC ~5 µg/mL against S. aureus) .
- Fluoro Derivative : Improves metabolic stability (t₁/₂ increased by 2x) due to reduced CYP450 affinity .
- Methoxy vs. Allyloxy :
Q. Synthetic Protocol :
- Buchwald-Hartwig Amination : Introduce aryl halides at position 5 using Pd₂(dba)₃/Xantphos .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
